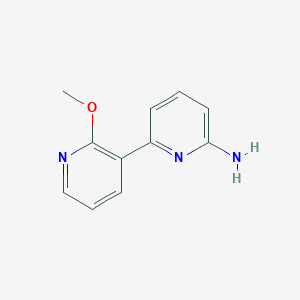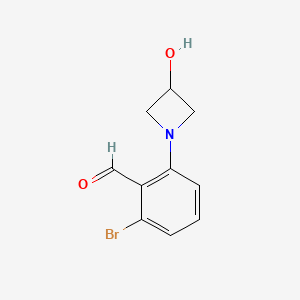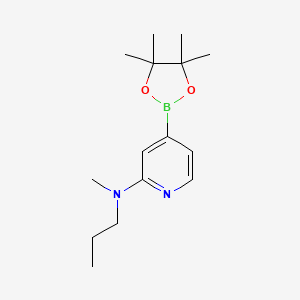
2'-Methoxy-2,3'-bipyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methoxy-2,3’-bipyridin-6-amine is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields such as catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-2,3’-bipyridin-6-amine typically involves the reaction of 2,3’-bipyridine with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2’-Methoxy-2,3’-bipyridin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’-Methoxy-2,3’-bipyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .
Aplicaciones Científicas De Investigación
2’-Methoxy-2,3’-bipyridin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Acts as a probe for studying biological systems, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 2’-Methoxy-2,3’-bipyridin-6-amine involves its ability to coordinate with metal ions. The methoxy group acts as an electron donor, facilitating the formation of stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2’-Methoxy-5-nitro-2,3’-bipyridin-6-amine: A nitro-substituted derivative with distinct reactivity
Uniqueness
2’-Methoxy-2,3’-bipyridin-6-amine is unique due to its methoxy substitution, which enhances its electron-donating properties and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong electron-donating ligands .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-(2-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(4-3-7-13-11)9-5-2-6-10(12)14-9/h2-7H,1H3,(H2,12,14) |
Clave InChI |
CTHPPQZABCFGAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)


![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)





![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)


